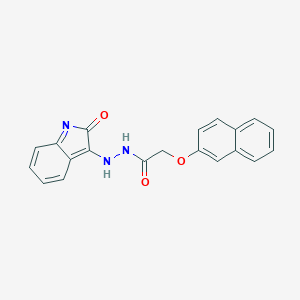![molecular formula C15H16N2O3S B230156 N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is also known as TSA, and it is a potent inhibitor of histone deacetylases (HDACs).
Mecanismo De Acción
TSA inhibits HDACs by binding to the catalytic domain of the enzyme. This binding leads to the formation of a stable complex between TSA and the HDAC, which prevents the HDAC from deacetylating histones. As a result, histone acetylation levels increase, leading to a more open chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
TSA has been shown to have various biochemical and physiological effects. In addition to its effects on histone acetylation and gene expression, TSA has also been shown to induce apoptosis in cancer cells. This effect is thought to be due to TSA's ability to increase the expression of pro-apoptotic genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using TSA in lab experiments is its potency as an HDAC inhibitor. TSA is a potent inhibitor of HDACs and can be used at low concentrations to achieve significant effects. However, one of the limitations of using TSA is its potential toxicity. TSA has been shown to induce apoptosis in some cell types, and its effects on normal cells are not well understood.
Direcciones Futuras
There are many potential future directions for the study of TSA. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the study of TSA's effects on non-histone proteins, such as transcription factors. Additionally, there is ongoing research into the potential clinical applications of TSA in cancer treatment. Overall, the study of TSA has the potential to lead to significant advances in our understanding of epigenetics and cancer biology.
Métodos De Síntesis
The synthesis of N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide involves the reaction of p-toluenesulfonyl chloride with 2-aminophenylacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure TSA.
Aplicaciones Científicas De Investigación
TSA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of TSA is in the study of epigenetics. TSA is a potent inhibitor of HDACs, which are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure. By inhibiting HDACs, TSA leads to an increase in histone acetylation, which results in a more open chromatin structure and increased gene expression.
TSA has also been studied for its potential applications in cancer research. HDACs are often overexpressed in cancer cells, leading to a more compact chromatin structure and decreased gene expression. By inhibiting HDACs, TSA can lead to increased gene expression and potentially inhibit cancer cell growth.
Propiedades
Nombre del producto |
N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide |
|---|---|
Fórmula molecular |
C15H16N2O3S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-[2-[(4-methylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11-7-9-13(10-8-11)21(19,20)17-15-6-4-3-5-14(15)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) |
Clave InChI |
AXUOAOVPLBHUIV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



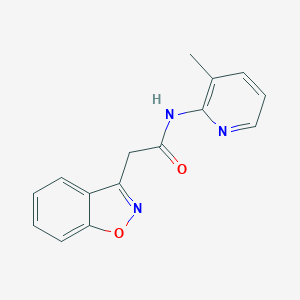
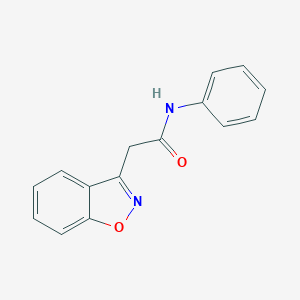
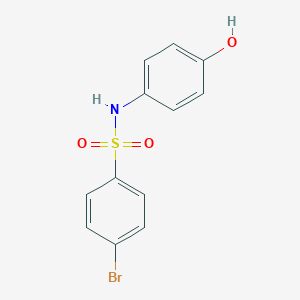
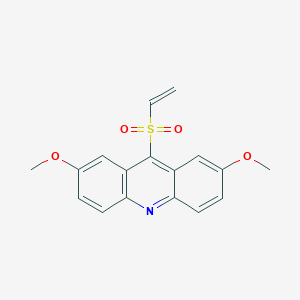
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
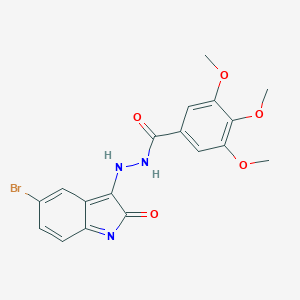

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
